![molecular formula C14H10O7 B1332446 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid CAS No. 25944-28-9](/img/structure/B1332446.png)
4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid
Overview
Description
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid is a complex organic compound with the molecular formula C14H10O7. It is part of the furochromone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Vilsmeier–Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form a chloroiminium salt intermediate. This intermediate undergoes further reactions to yield the desired furochromone structure .
Industrial Production Methods
the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nitrogen nucleophiles to form Schiff bases and pyrazole derivatives.
Hydrolysis: Basic hydrolysis using potassium hydroxide can convert it into different functional derivatives.
Formylation: The Vilsmeier–Haack formylation can introduce formyl groups into the molecule.
Common Reagents and Conditions
Nucleophilic Reagents: Hydrazine derivatives, heterocyclic amines.
Hydrolysis Conditions: Basic conditions using potassium hydroxide.
Formylation Reagents: Phosphorus oxychloride and dimethylformamide.
Major Products
Schiff Bases: Formed from reactions with heterocyclic amines.
Pyrazole Derivatives: Formed from reactions with hydrazine derivatives.
Formylated Derivatives: Formed through Vilsmeier–Haack formylation.
Scientific Research Applications
Chemical Reactivity and Synthesis
The compound exhibits notable chemical reactivity, particularly towards nucleophilic reagents. Studies have shown that it can undergo various reactions leading to the formation of diverse derivatives:
- Reactions with Carbon Nucleophiles : The compound reacts with carbon nucleophiles to produce pyridine derivatives and other heterocyclic compounds. For instance, treatment with cyanoacetamide yields pyridine-3-carboxamides, showcasing its utility in synthesizing complex organic molecules .
- Synthesis of Bioactive Compounds : The chemical behavior of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde (a related compound) has been studied extensively. It has been shown to react with primary amines and hydrazine derivatives to form Schiff bases and various nitrogen-containing heterocycles, which may have significant biological activities .
Herbicide Development
One of the most promising applications of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid is in the development of bioherbicides. Research indicates that compounds derived from this structure exhibit phytotoxic properties:
- Phytotoxicity Studies : In a study focusing on the herbicidal activity of furanochromones isolated from Ammi visnaga, it was found that these compounds could inhibit the growth of various weed species. The active ingredients showed effective control over weeds like Lactuca sativa and Lemna paucicostata, with IC50 values indicating significant herbicidal potential .
- Mechanism of Action : The mode of action includes membrane destabilization and inhibition of cell division, suggesting that these compounds could serve as environmentally friendly alternatives to synthetic herbicides. Their effectiveness was comparable to traditional herbicides at specific application rates .
Pharmaceutical Applications
The structural features of this compound also lend themselves to potential pharmaceutical applications:
- Antimicrobial Activity : Some derivatives synthesized from this compound have demonstrated antimicrobial properties against various pathogens. Compounds resulting from its reaction with different nucleophiles exhibited moderate to high activity against tested microorganisms, indicating potential for development as antimicrobial agents .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
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Chemical Reactivity | Reacts with nucleophiles to form diverse organic compounds | Formation of pyridine derivatives |
Herbicide Development | Exhibits phytotoxic properties against weeds | Effective control over multiple weed species |
Pharmaceutical Uses | Potential antimicrobial activity | Moderate to high efficacy against pathogens |
Mechanism of Action
The mechanism of action of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid involves its interaction with nucleophilic reagents due to the electron-deficient γ-pyrone ring system. This interaction facilitates various nucleophilic substitution reactions, leading to the formation of different derivatives . The compound’s biological activities are attributed to its ability to interact with specific molecular targets and pathways, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Khellin-6-carbonitrile: Another derivative with a cyano group at the 6-position.
Uniqueness
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various nucleophilic substitution reactions and form diverse derivatives makes it a valuable compound in synthetic organic chemistry .
Biological Activity
4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid, also known by its CAS number 25944-28-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, cytotoxicity assessments, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a furochromene backbone with methoxy and carboxylic acid functional groups that may contribute to its reactivity and biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes associated with neurodegenerative diseases and inflammation:
- Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease research. For instance, one study reported IC50 values of approximately 5.4 µM against AChE and 6.4 µM against BChE for certain derivatives of furochromenes related to this compound .
- β-secretase Inhibition : The compound has also shown promise in inhibiting β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. Kinetic studies indicated that derivatives of this compound could effectively reduce β-secretase activity alongside AChE and BChE .
- Lipoxygenase Inhibition : The anti-inflammatory potential was further supported by findings that the compound inhibits lipoxygenases (LOX), with significant activity reported against LOX-15 . This suggests a dual role in both neuroprotection and inflammation modulation.
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated through various assays. The presence of methoxy groups is believed to enhance its free radical scavenging ability, contributing to its overall protective effects against oxidative stress in cells .
Cytotoxicity Studies
Cytotoxic effects were assessed against cancer cell lines, particularly the MCF-7 breast cancer cell line. Some derivatives demonstrated significant cytotoxicity, indicating potential applications in cancer therapy. For example, specific derivatives showed IC50 values indicating moderate to high cytotoxicity levels, suggesting that structural modifications can enhance biological activity .
Study on Multi-targeted Ligands
A comprehensive evaluation of various derivatives of furochromenes revealed their potential as multi-target-directed ligands. These compounds were tested against cholinesterases and β-secretase while also demonstrating antioxidant properties. The study highlighted the importance of molecular docking studies to elucidate the interactions between these compounds and their biological targets .
Synthesis and Reactivity Studies
Research into the chemical reactivity of related compounds has shown that modifications can lead to enhanced biological activities. For instance, reactions with nucleophilic reagents produced derivatives with varying degrees of enzyme inhibition and cytotoxicity . Such findings underscore the significance of chemical structure in determining biological efficacy.
Summary Table of Biological Activities
Properties
IUPAC Name |
4,9-dimethoxy-5-oxofuro[3,2-g]chromene-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O7/c1-18-10-6-3-4-20-11(6)13(19-2)12-9(10)7(15)5-8(21-12)14(16)17/h3-5H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRSLXAHKHZWDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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